molecular formula C21H21FN2O4 B14960808 Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B14960808
M. Wt: 384.4 g/mol
InChI Key: GKRGHFXDOJSYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrolidinone ring are key functional groups that interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-aminobenzoate: Lacks the fluorophenyl and pyrrolidinone groups, making it less versatile in chemical reactions.

    4-Fluorobenzoic acid: Contains the fluorophenyl group but lacks the ester and pyrrolidinone functionalities.

    N-Propyl-4-fluorobenzamide: Similar structure but lacks the ester group.

Uniqueness

Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to the combination of the fluorophenyl group, pyrrolidinone ring, and benzoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

propyl 4-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H21FN2O4/c1-2-11-28-21(27)14-3-7-17(8-4-14)23-20(26)15-12-19(25)24(13-15)18-9-5-16(22)6-10-18/h3-10,15H,2,11-13H2,1H3,(H,23,26)

InChI Key

GKRGHFXDOJSYEP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.